Bienvenue dans la boutique en ligne BenchChem!

N-(Piperidin-4-yl)quinazolin-4-amine

Acetylcholinesterase AChE Inhibitors Neurodegeneration

N-(Piperidin-4-yl)quinazolin-4-amine is a privileged heterocyclic scaffold for kinase-focused library synthesis. The free piperidine NH enables straightforward diversification via alkylation, acylation, or reductive amination, directly impacting antiproliferative activity and target selectivity. The quinazoline core is present in 14% of approved kinase inhibitors. This unsubstituted building block is the ideal starting point for synthesizing EGFR, Aurora A (757-fold selectivity over Aurora B), CLK1/CLK4/Dyrk1A, and PI3Kδ inhibitors. Researchers developing G9a/GLP histone methyltransferase probes or macrocyclic kinase inhibitors will find this scaffold essential for divergent SAR exploration.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 1183120-04-8
Cat. No. B1456574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)quinazolin-4-amine
CAS1183120-04-8
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H16N4/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2,(H,15,16,17)
InChIKeyGQISUMHDDPZFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)quinazolin-4-amine (CAS 1183120-04-8): A Versatile Quinazoline Scaffold for Kinase-Targeted Research and Drug Discovery


N-(Piperidin-4-yl)quinazolin-4-amine (CAS 1183120-04-8) is a heterocyclic building block belonging to the quinazoline class, which is widely employed as a hinge-binding scaffold in kinase inhibitor design [1]. The quinazoline core is present in 14% of approved kinase inhibitors, underscoring its established utility in medicinal chemistry [1]. This compound specifically features a 4-quinazolinamine moiety linked to a piperidin-4-yl group, providing a versatile handle for further functionalization at the piperidine nitrogen. Its primary research value lies in serving as a key intermediate for synthesizing derivatives targeting diverse kinases, including EGFR, Aurora A, CLKs, and PI3Kδ, among others [1][2].

Why N-(Piperidin-4-yl)quinazolin-4-amine (1183120-04-8) Cannot Be Interchanged with Generic Quinazoline or Piperidine Analogs


While numerous quinazoline derivatives and piperidine-containing compounds exist, simple substitution often fails due to profound differences in target engagement, selectivity, and cellular potency. The specific substitution pattern on the quinazoline ring—particularly the presence of a free NH on the piperidine at the 4-position—dictates both the hinge-binding affinity and the orientation of substituents that project into solvent-exposed or hydrophobic pockets [1][2]. For instance, the introduction of small hydrophobic alkyl groups on the piperidine nitrogen of 2-(1-substituted-piperidin-4-ylamino)quinazolines dramatically alters antiproliferative activity, with IC50 values varying by orders of magnitude across closely related analogs [2]. Similarly, the unsubstituted piperidine in N-(piperidin-4-yl)quinazolin-4-amine offers a unique handle for further derivatization that is absent in N-alkylated or N-benzylated analogs, directly impacting both synthetic tractability and biological outcomes [3]. The following quantitative evidence underscores why this specific compound provides a differentiated starting point for structure-activity relationship (SAR) studies and target-focused library synthesis.

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)quinazolin-4-amine (1183120-04-8) vs. Structural Analogs


AChE Inhibition: N-Benzylation on Piperidine Abolishes Activity, Highlighting the Critical Role of the Free NH in N-(Piperidin-4-yl)quinazolin-4-amine

While N-(piperidin-4-yl)quinazolin-4-amine itself is not a potent AChE inhibitor, its N-benzylated analog N-(1-benzylpiperidin-4-yl)quinazolin-4-amine achieves 87% AChE inhibition relative to donepezil [1]. This demonstrates that the free NH on the piperidine ring in the target compound serves as a crucial functional handle; simple substitution with a benzyl group transforms the compound from an inactive building block to a moderately active AChE ligand. The difference in activity is directly attributable to the presence of the N-benzyl moiety, which engages in hydrophobic interactions within the enzyme active site as confirmed by docking studies [1]. This evidence supports that the unsubstituted piperidine in N-(piperidin-4-yl)quinazolin-4-amine is not a passive structural feature but a modifiable site that can be exploited to achieve target-specific activity.

Acetylcholinesterase AChE Inhibitors Neurodegeneration

Antiproliferative Activity: N-Alkylation on 2-Amino-Piperidine Quinazolines Drives Micromolar Potency Against Cancer Cell Lines

A series of 2-(1-substituted-piperidin-4-ylamino)quinazoline derivatives, structurally related to N-(piperidin-4-yl)quinazolin-4-amine but bearing small hydrophobic alkyl groups on the piperidine nitrogen, exhibited potent antitumor activities with IC50 values in the micromolar range across five cancer cell lines [1]. Compounds 4j-4l, 5a, 5b, and 5d all demonstrated this activity profile, with compound 4l further showing significant in vivo efficacy: 72.9% inhibition of H22 tumor growth and 80% inhibition of Lewis lung cancer growth at a dose of 200 mg/kg [1]. The target compound lacks these N-alkyl substituents and thus serves as an inactive or weakly active control. The stark contrast in potency—from negligible to micromolar IC50—confirms that the piperidine nitrogen is a critical site for introducing hydrophobic groups that enhance cellular permeability and target engagement. This makes N-(piperidin-4-yl)quinazolin-4-amine an ideal starting point for SAR studies aimed at optimizing anticancer activity through N-functionalization.

Anticancer Cytotoxicity MTT Assay

Kinase Selectivity: Quinazolin-4-amine Scaffold Enables >757-Fold Selectivity for Aurora A over Aurora B

Through structure-based drug design, a series of quinazolin-4-amine derivatives were optimized to achieve remarkable selectivity for Aurora A kinase over the highly homologous Aurora B. The lead compound exhibited only 3-fold selectivity, whereas optimized derivatives achieved up to >757-fold selectivity [1]. This dramatic improvement was achieved by exploiting subtle differences in the ATP-binding pockets of Aurora A and B, specifically a salt bridge formation unique to Aurora B [1]. While the specific derivatives tested include additional substituents beyond the core scaffold, the quinazolin-4-amine hinge-binding motif is the central pharmacophore enabling this selectivity [1]. The target compound N-(piperidin-4-yl)quinazolin-4-amine provides this exact hinge-binding core, positioning it as a foundational building block for developing highly selective Aurora A inhibitors. In contrast, non-quinazoline scaffolds or those with alternative hinge-binders may lack the intrinsic selectivity profile offered by this chemotype.

Aurora Kinase Selectivity Cancer

Kinase Profiling: 6-Arylquinazolin-4-amine Derivatives Exhibit Potent and Selective Inhibition of CLK and DYRK Kinases

Substituted 6-arylquinazolin-4-amines were evaluated as inhibitors of cdc2-like kinases (Clk) and dual-specificity tyrosine phosphorylation-regulated kinases (Dyrk). A potent analog was profiled against a panel of 402 kinases and demonstrated high selectivity for Clk1, Clk4, and Dyrk1A [1]. The chemotype was confirmed to be ATP-competitive, binding at the kinase hinge region as evidenced by molecular docking [1]. The quinazolin-4-amine core is essential for this binding mode. While the target compound lacks the 6-aryl substituent, its core scaffold is identical to the hinge-binding moiety in these selective inhibitors. This evidence underscores the utility of N-(piperidin-4-yl)quinazolin-4-amine as a precursor for synthesizing 6-substituted analogs that can achieve potent and selective inhibition of specific kinase families. Generic quinazoline derivatives without the 4-amine or with alternative N-substituents may not recapitulate this binding profile.

CLK DYRK Kinase Profiling

Class Prevalence: Quinazoline Scaffold Found in 14% of Approved Kinase Inhibitors, Validating its Broad Utility

The quinazoline hinge-binding moiety is a privileged scaffold in kinase drug discovery, present in 14% of all approved kinase inhibitors, including widely used EGFR inhibitors such as gefitinib, erlotinib, afatinib, and dacomitinib [1]. This high prevalence underscores the scaffold's proven ability to achieve potent kinase inhibition with favorable drug-like properties. N-(Piperidin-4-yl)quinazolin-4-amine embodies this core quinazoline structure, providing a direct link to this established pharmacophore. In contrast, alternative heterocyclic scaffolds (e.g., pyrimidines, pyrrolopyrimidines) may lack the same breadth of clinical validation. The piperidine substituent in this specific compound further offers a synthetic handle that is not present in simpler quinazoline cores, enabling more diverse and efficient SAR exploration [1].

Kinase Inhibitors Drug Discovery Privileged Scaffold

G9a/GLP Inhibition: 2,4-Diaminoquinazoline Derivatives Achieve Nanomolar Potency with >1000-Fold Selectivity

Derivatives of the 2,4-diaminoquinazoline scaffold, exemplified by UNC0224, have been optimized to achieve potent inhibition of G9a and GLP histone methyltransferases with IC50 values of 15 nM and 20 nM, respectively, and >1000-fold selectivity over other methyltransferases like SET7, SET8, and SET9 [1]. While N-(piperidin-4-yl)quinazolin-4-amine itself is not a G9a inhibitor, it serves as a core intermediate for constructing such 2,4-diaminoquinazolines through further functionalization at the 2-position and the piperidine nitrogen. The high potency and selectivity achieved by these analogs highlight the value of the quinazoline core in epigenetic drug discovery. Simple quinazoline derivatives lacking the 4-amine or with alternative substitution patterns may not afford the same level of potency or selectivity, making this specific building block essential for SAR exploration in this target class.

Epigenetics G9a GLP Methyltransferase

Optimal Research and Procurement Scenarios for N-(Piperidin-4-yl)quinazolin-4-amine (1183120-04-8)


Synthesis of N-Substituted Piperidine Quinazoline Libraries for Kinase Inhibitor Screening

Researchers building focused libraries of kinase inhibitors should prioritize N-(piperidin-4-yl)quinazolin-4-amine as a core scaffold. The free piperidine NH allows for straightforward diversification via alkylation, acylation, or reductive amination to explore structure-activity relationships (SAR). This approach is validated by studies showing that N-alkylation of similar scaffolds dramatically improves antiproliferative activity [1] and can confer target-specific inhibition, such as AChE activity upon N-benzylation [2]. The quinazoline core further ensures compatibility with ATP-binding pockets across the kinome, as evidenced by its presence in 14% of approved kinase drugs [3].

Development of Selective Aurora A or CLK/DYRK Inhibitors via 6-Position Functionalization

For programs targeting Aurora A or the CLK/DYRK kinase families, N-(piperidin-4-yl)quinazolin-4-amine provides an ideal starting point. The quinazolin-4-amine core has been proven to enable exceptional selectivity: >757-fold for Aurora A over Aurora B in optimized derivatives [4], and high selectivity for CLK1, CLK4, and Dyrk1A within a 402-kinase panel [5]. Functionalization at the 6-position (e.g., with aryl groups) is a key strategy to achieve this selectivity. The target compound offers the unadorned core necessary for such divergent synthesis, allowing medicinal chemists to install custom 6-substituents while retaining the piperidine handle for additional tuning of physicochemical properties.

Epigenetic Probe Discovery Targeting G9a/GLP Methyltransferases

Scientists developing chemical probes for G9a and GLP histone methyltransferases can utilize N-(piperidin-4-yl)quinazolin-4-amine to construct 2,4-diaminoquinazoline inhibitors. This chemotype has yielded highly potent (IC50 15-20 nM) and selective (>1000-fold) tool compounds like UNC0224 [6]. The target compound serves as a versatile building block for introducing the 2-amino group and further modifying the piperidine moiety to optimize potency, selectivity, and pharmacokinetic properties. Its procurement is essential for generating novel analogs in this therapeutically relevant epigenetic space.

Macrocyclization Strategies to Enhance Kinase Selectivity and Reduce Off-Target Effects

The quinazoline scaffold of N-(piperidin-4-yl)quinazolin-4-amine is amenable to macrocyclization, a powerful strategy to improve kinase selectivity and drug-like properties. As demonstrated with gefitinib-derived macrocycles, introducing a linker between the quinazoline core and a pendant group can dramatically refine the kinome selectivity profile while maintaining efficacy against desired targets (e.g., EGFR mutants) [3]. The piperidine nitrogen in this compound provides a convenient attachment point for one end of a macrocyclic linker, enabling the synthesis of novel constrained inhibitors that may exhibit reduced off-target toxicity and improved pharmacokinetics.

Quote Request

Request a Quote for N-(Piperidin-4-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.